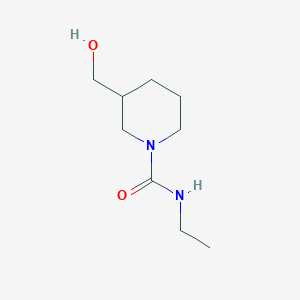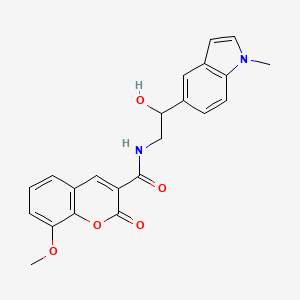
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O5 and its molecular weight is 392.411. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structural features of this compound, particularly the presence of an indole moiety, are known to contribute to antimicrobial properties . Research has shown that similar structures can be effective against a range of bacterial and fungal pathogens by interfering with cell wall synthesis or disrupting membrane integrity. This compound could be synthesized and tested for its efficacy against drug-resistant strains of bacteria, offering a potential new class of antibiotics.
Enzyme Inhibition
Benzimidazole derivatives, which are structurally related to this compound, have been studied for their role as enzyme inhibitors . They can bind to the active sites of enzymes and inhibit their function, which is useful in the treatment of various diseases where enzyme activity is a contributing factor. This compound could be explored for its potential to inhibit enzymes involved in inflammatory or degenerative diseases.
Cancer Research
The indole and benzimidazole units within the compound’s structure are also associated with antitumor activity . These components can interact with DNA or proteins essential for cancer cell proliferation. The compound could be investigated for its ability to act as a chemotherapeutic agent, possibly targeting specific types of cancer cells with minimal impact on healthy cells.
Neuroprotective Agent
Compounds with indole derivatives have shown neuroprotective effects . This compound could be studied for its potential to protect neuronal cells against damage from neurodegenerative diseases or brain injuries. It may work by modulating neurotransmitter systems or protecting against oxidative stress.
Anti-inflammatory Applications
The compound’s structure suggests it may have anti-inflammatory properties. Benzimidazole derivatives are known to reduce inflammation by inhibiting the synthesis of pro-inflammatory cytokines . This compound could be valuable in researching new treatments for chronic inflammatory diseases such as arthritis or Crohn’s disease.
Pharmacokinetic Modifier
The methoxy and carboxamide groups in the compound may affect its pharmacokinetic properties, such as solubility and absorption . This could make the compound a candidate for improving the bioavailability of other drugs when used in combination therapies. Research could focus on its role as a pharmacokinetic modifier to enhance the efficacy of existing medications.
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-24-9-8-13-10-14(6-7-17(13)24)18(25)12-23-21(26)16-11-15-4-3-5-19(28-2)20(15)29-22(16)27/h3-11,18,25H,12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYFDYALJUWJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)


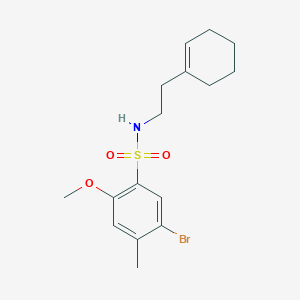
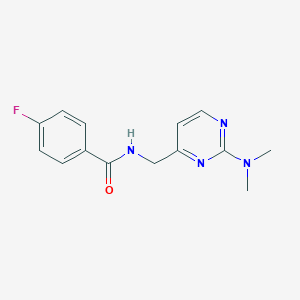

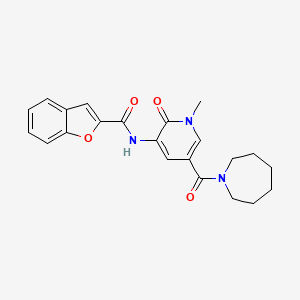
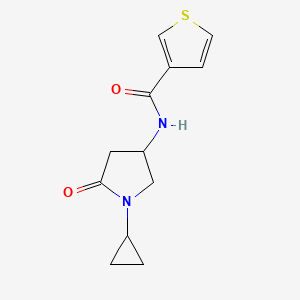
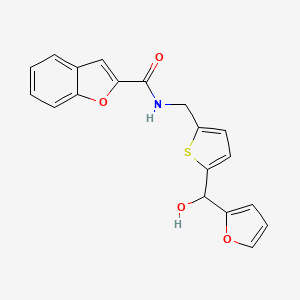

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2989978.png)
